REACTION_SMILES
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[CH3:20][CH2:21][OH:22].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5]([C:16]([F:17])([F:18])[F:19])[cH:6][c:7]([NH:8][C:9]([CH:10]([CH3:11])[CH3:12])=[O:13])[cH:14][cH:15]1>>[NH2:1][c:4]1[c:5]([C:16]([F:17])([F:18])[F:19])[cH:6][c:7]([NH:8][C:9]([CH:10]([CH3:11])[CH3:12])=[O:13])[cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(=O)Nc1ccc([N+](=O)[O-])c(C(F)(F)F)c1
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Name
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Type
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product
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Smiles
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CC(C)C(=O)Nc1ccc(N)c(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |